molecular formula C13H23NO3 B13549824 Tert-butyl 3-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate

Tert-butyl 3-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate

Cat. No.: B13549824
M. Wt: 241.33 g/mol
InChI Key: INAJZWROAFSDHN-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate: is a chemical compound with the molecular formula C13H23NO3 It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom

Preparation Methods

The synthesis of tert-butyl 3-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate typically involves multiple steps and organic synthesis techniques. One common method involves the reaction of a suitable azaspiro compound with tert-butyl chloroformate under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product . Industrial production methods may involve scaling up these laboratory procedures with optimizations for yield and purity.

Chemical Reactions Analysis

Tert-butyl 3-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Tert-butyl 3-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Tert-butyl 3-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate can be compared with other spirocyclic compounds such as:

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl 3-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-9-10(15)8-13(14)6-4-5-7-13/h10,15H,4-9H2,1-3H3

InChI Key

INAJZWROAFSDHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC12CCCC2)O

Origin of Product

United States

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